![molecular formula C19H23FN2O2S B2538897 (E)-N-[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]-2-(4-methylphenyl)ethenesulfonamide CAS No. 1312000-80-8](/img/structure/B2538897.png)
(E)-N-[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]-2-(4-methylphenyl)ethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]-2-(4-methylphenyl)ethenesulfonamide is a useful research compound. Its molecular formula is C19H23FN2O2S and its molecular weight is 362.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (E)-N-[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]-2-(4-methylphenyl)ethenesulfonamide , a derivative of the N-aryl-2-ethenesulfonamide class, has garnered attention for its potential anticancer properties. This article delves into its biological activity, focusing on its mechanism of action, efficacy against various cancer cell lines, and relevant research findings.
The biological activity of this compound primarily involves its interaction with microtubules, leading to disruption of mitotic spindle formation. This disruption results in cell cycle arrest at the mitotic phase and ultimately induces apoptosis in cancer cells. The compound's structural modifications have been linked to enhanced cytotoxicity and improved water solubility, facilitating better bioavailability.
Anticancer Efficacy
Research indicates that compounds in the N-aryl-2-ethenesulfonamide series, including the target compound, exhibit significant cytotoxic effects against a variety of cancer cell lines. For instance, studies have reported IC50 values ranging from 5 to 10 nM for certain derivatives against resistant cancer cell lines, showcasing their potency in inhibiting cancer cell proliferation .
Study 1: Anticancer Activity Evaluation
A study by El Ghalia Hadaji et al. (2017) evaluated a series of N-aryl-2-ethenesulfonamide derivatives for their anticancer activity through a quantitative structure-activity relationship (QSAR) approach. The study involved 40 compounds, revealing that electronic and steric descriptors significantly influenced their anticancer properties. The correlation coefficient R2 was found to be 0.81, indicating a strong predictive capability regarding the compounds' biological activities .
Table 1: Summary of QSAR Results
Descriptor Type | Descriptor Name | Correlation Coefficient |
---|---|---|
Electronic | EHOMO | Significant |
Steric | Rindex | Significant |
Overall | - | R2=0.81 |
Study 2: In Vivo Efficacy
In vivo studies using nude mice xenograft models demonstrated that selected compounds from this series led to dramatic reductions in tumor size, suggesting effective therapeutic potential. For example, compound 6t exhibited increased permeability across the blood-brain barrier compared to conventional anti-mitotic agents .
Study 3: Structural Modifications and Activity Enhancement
Further investigations into structural modifications of the lead compound revealed that alkylation of the amino group significantly enhanced water solubility and cytotoxicity. Glycine esters derived from these modifications showed improved solubility (10–20 mg/mL) and maintained excellent cytotoxic profiles .
Propriétés
IUPAC Name |
(E)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-(4-methylphenyl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2S/c1-15-4-6-16(7-5-15)12-13-25(23,24)21-14-19(22(2)3)17-8-10-18(20)11-9-17/h4-13,19,21H,14H2,1-3H3/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIILASNNFVKHO-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(C2=CC=C(C=C2)F)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(C2=CC=C(C=C2)F)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.